L-(+)-Canavanine sulfate salt monohydrate
Overview
Description
L-(+)-Canavanine sulfate salt monohydrate is a non-protein amino acid that has been found to have various biological activities. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Scientific Research Applications
Antinutritional Factor in Animal Nutrition
L-Canavanine is a non-protein amino acid structurally similar to arginine, known for its antinutritional effects, particularly in animal nutrition. Michelangeli and Vargas (1994) studied its impact on chicks, noting a significant reduction in feed intake and growth when added to a balanced diet, pointing to its role as a major antinutritional factor in Canavalia ensiformis seeds (Michelangeli & Vargas, 1994).
Impact on Protein Synthesis
Rosenthal (1991) explored how L-canavanine incorporation into proteins can cause structural aberrations, disrupting their function. This alteration in protein conformation significantly impacts developmental processes and contributes to canavanine's antimetabolic properties in insects (Rosenthal, 1991).
Biochemical Adaptations in Insects
The study by Rosenthal, Dahlman, and Janzen (1976) highlighted the interesting adaptation of bruchid beetle larvae to L-canavanine's toxicity. These larvae have evolved an arginyl-tRNA synthetase that discriminates between L-arginine and L-canavanine, preventing the synthesis of canavanyl proteins and thus averting the biochemical impact of L-canavanine (Rosenthal, Dahlman, & Janzen, 1976).
Insecticidal Properties
L-Canavanine functions as an insecticidal allelochemical due to its structural mimicry of arginine. Rosenthal (2001) discussed its role as a protective allelochemical in plants, highlighting its efficiency in deterring predation and disease through the production of dysfunctional canavanyl proteins (Rosenthal, 2001).
Potential in Cancer Research
Rosenthal (1998) explored the potential of L-canavanine as a chemotherapeutic agent, particularly for pancreatic cancer. This study emphasized the need for further investigation into canavanine and its derivatives to fully realize its therapeutic value in treating human carcinomas (Rosenthal, 1998).
Metabolic Pathways in Plants
Rosenthal (1982) provided insights into the biosynthesis of L-canavanine in plants like Canavalia ensiformis. This research highlighted the metabolic pathways involved in its production and degradation, offering a deeper understanding of canavanine's role in plant physiology (Rosenthal, 1982).
Interaction with Bacterial Cells
Prouty, Karnovsky, and Goldberg (1975) investigated the effect of L-canavanine on Escherichia coli, observing the degradation of proteins containing the amino acid analog. This study highlighted the selective degradation process in bacterial cells exposed to canavanine (Prouty, Karnovsky, & Goldberg, 1975).
Synthesis Techniques
Ozinskas and Rosenthal (1986) described a novel procedure for the synthesis of L-canavanine, showcasing the chemical methods used to produce this compound in the laboratory (Ozinskas & Rosenthal, 1986).
Hemodynamic Effects in Rats
Fishman et al. (1997) studied L-canavanine's hemodynamic effects in rats, particularly its role as an inhibitor of inducible nitric oxide synthase. This research has implications for understanding endotoxic shock and potential therapeutic applications (Fishman, Liaudet, Lazor, Perret, & Feihl, 1997).
properties
IUPAC Name |
(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.H2O4S.H2O/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4);1H2/t3-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYVMUIGJIRTN-QTNFYWBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON=C(N)N)C(C(=O)O)N.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CON=C(N)N)[C@@H](C(=O)O)N.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423561 | |
Record name | L-(+)-Canavanine sulfate salt monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-(+)-Canavanine sulfate salt monohydrate | |
CAS RN |
206996-57-8 | |
Record name | L-(+)-Canavanine sulfate salt monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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